
2-Amino-4-propyl-5-phosphono-3-pentenoic acid
Descripción general
Descripción
Cgp 39653 is a competitive NMDA antagonist.
Actividad Biológica
2-Amino-4-propyl-5-phosphono-3-pentenoic acid (commonly referred to as CGP 39653) is a synthetic compound with the chemical formula C₈H₁₆N₁O₅P. It is primarily recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in various neurological processes including synaptic plasticity, memory formation, and neurodegenerative disease mechanisms.
NMDA Receptor Antagonism
The primary biological activity of this compound centers around its antagonistic effects on NMDA receptors. This receptor subtype is integral to excitatory neurotransmission in the central nervous system. The compound inhibits glutamate binding to these receptors, thereby modulating neuronal excitability and synaptic transmission.
The mechanism by which this compound exerts its effects involves competitive inhibition at the glutamate binding site on NMDA receptors. This interaction alters downstream signaling pathways, which can have therapeutic implications for various neurological conditions such as epilepsy and mood disorders .
Therapeutic Implications
Research indicates that this compound may possess potential therapeutic benefits:
- Epilepsy : By inhibiting excessive excitatory neurotransmission, it could help in managing seizure activity.
- Neurodegenerative Diseases : Its ability to modulate NMDA receptor activity suggests potential applications in conditions like Alzheimer's and Parkinson's disease.
- Mood Disorders : Preclinical studies have shown antidepressant-like effects, indicating its utility in treating depression and anxiety disorders .
Preclinical Studies
Several studies have explored the pharmacological effects of this compound:
- Antidepressant Effects : In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting a role in mood regulation.
- Cognitive Function : Research has demonstrated that this compound can ameliorate cognitive deficits induced by neurotoxic agents, supporting its neuroprotective properties .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Amino-5-phosphono-3-pentenoic acid | Moderate | Lacks propyl substitution; different receptor affinity |
2-Amino-4-methyl-5-phosphono-3-pentenoic acid | High | Methyl group instead of propyl; distinct pharmacological profile |
(S)-2-(N α -Leu-Arg-Amino)-5-phosphono-3-pentenoic acid | Moderate | Contains amino acid side chains; different biological activity |
This table illustrates the diversity within this class of molecules while emphasizing the unique receptor interaction profile of this compound.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The chemical formula of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid is with a molecular weight of approximately 237.19 g/mol. The compound contains an amino group, a phosphono group, and a pentenoic acid structure, making it relevant for various biochemical interactions.
This compound primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function. The compound inhibits glutamate binding to the NMDA receptor, which can influence neuronal excitability and has implications for treating conditions such as:
- Epilepsy
- Neurodegenerative diseases
- Mood disorders (e.g., depression)
Research Applications
The applications of this compound in scientific research can be categorized as follows:
Neuroscience Research
The compound's role in modulating NMDA receptor activity makes it a valuable tool for studying synaptic transmission and plasticity. Research has demonstrated its ability to alter neuronal signaling pathways, providing insights into therapeutic mechanisms for neurological disorders.
Pharmacology
As an NMDA antagonist, this compound is studied for its pharmacological properties. It has been shown to have antidepressant-like effects in preclinical studies, indicating potential utility in treating mood disorders.
Case Study 1: NMDA Receptor Interaction
A study investigated the binding affinity of this compound to NMDA receptors using in vitro models. The findings indicated that the compound binds competitively at the glutamate recognition site, inhibiting receptor activation and providing insights into its potential therapeutic effects on synaptic plasticity and memory.
Case Study 2: Antidepressant Effects
In a preclinical model assessing mood disorders, administration of this compound resulted in significant reductions in depressive-like behaviors. This suggests its potential as a novel treatment option for mood disorders by modulating NMDA receptor activity.
Propiedades
IUPAC Name |
(E)-2-amino-4-(phosphonomethyl)hept-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO5P/c1-2-3-6(5-15(12,13)14)4-7(9)8(10)11/h4,7H,2-3,5,9H2,1H3,(H,10,11)(H2,12,13,14)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFQYTSQDVUMEU-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\C(C(=O)O)N)/CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232562 | |
Record name | (3E)-2-Amino-4-(phosphonomethyl)-3-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132472-31-2 | |
Record name | (3E)-2-Amino-4-(phosphonomethyl)-3-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132472-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cgp 39653 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132472312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-2-Amino-4-(phosphonomethyl)-3-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-39653 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3CB2ZA2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CGP 39653?
A1: CGP 39653 selectively targets the glutamate binding site of the NMDA receptor complex. [, , , , , , ]
Q2: How does CGP 39653 interact with the NMDA receptor?
A2: CGP 39653 acts as a competitive antagonist, meaning it binds to the glutamate binding site on the NMDA receptor, preventing glutamate from binding and activating the receptor. [, , , ]
Q3: What are the downstream effects of CGP 39653 binding to the NMDA receptor?
A3: By blocking the NMDA receptor, CGP 39653 inhibits the influx of calcium ions into neurons, which is essential for NMDA receptor-mediated signaling. This inhibition disrupts processes such as synaptic plasticity, learning, and memory. [, , ]
Q4: Does CGP 39653 affect other binding sites on the NMDA receptor complex?
A4: Research suggests that CGP 39653 primarily interacts with the glutamate binding site and does not bind to other sites, such as the glycine binding site or the phencyclidine (PCP) site. [, , , ]
Q5: How does the binding of CGP 39653 differ from non-competitive NMDA receptor antagonists?
A5: Unlike non-competitive antagonists, such as MK-801, which block the NMDA receptor channel pore, CGP 39653 competes directly with glutamate for binding to the receptor site. [, , ]
Q6: Does glycine modulate the binding of CGP 39653 to the NMDA receptor?
A6: Interestingly, glycine, an essential co-agonist at the NMDA receptor, has been shown to differentially modulate the binding of CGP 39653 in different brain regions, suggesting the existence of regionally distinct NMDA receptor subtypes. []
Q7: What is the molecular formula and weight of CGP 39653?
A7: The molecular formula of CGP 39653 is C8H16NO5P, and its molecular weight is 237.19 g/mol.
Q8: How do structural modifications of CGP 39653 affect its activity?
A8: Studies indicate that modifications to the biphenyl moiety of CGP 39653 analogues can significantly influence their affinity for the NMDA receptor. For instance, introducing a hydroxyl group or expanding the angle between the benzene rings can enhance binding affinity. []
Q9: Are there any CGP 39653 analogues with improved selectivity for specific NMDA receptor subtypes?
A9: Research on CGP 39653 analogues has identified compounds exhibiting selectivity for NR2A-containing NMDA receptors over NR2B-containing receptors, demonstrating the potential for developing subtype-selective antagonists. [, ]
Q10: Are there any specific challenges associated with the stability or formulation of CGP 39653?
A10: While the provided research doesn't explicitly address stability or formulation challenges of CGP 39653, it highlights that factors like pH, temperature, and the presence of certain ions can influence the binding properties of NMDA receptor ligands. This information suggests that formulation strategies should carefully consider these factors to ensure optimal compound stability and bioavailability. [, ]
Q11: What in vitro models have been used to study the effects of CGP 39653?
A11: Researchers have utilized various in vitro models, including rat brain membrane preparations, synaptosomes, and transfected cells expressing recombinant NMDA receptors, to investigate the binding properties, pharmacological profile, and subtype selectivity of CGP 39653. [, , , , , , ]
Q12: What in vivo models have been used to investigate the effects of CGP 39653?
A12: Animal models, including rodents, have been employed to evaluate the effects of CGP 39653 on behaviors associated with NMDA receptor function, such as learning, memory, and responses to stress. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.